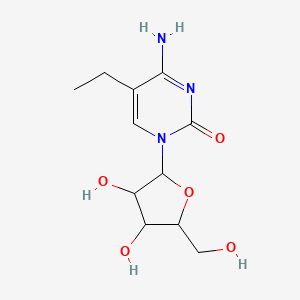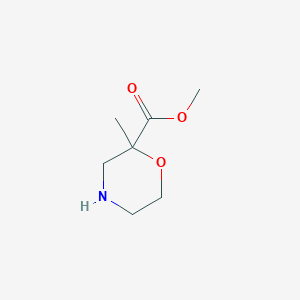
2,3-Dihydroxybutanedioic acid;propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioic acid;propane-1,2-diamine is a compound that combines the properties of two distinct chemical entities: 2,3-dihydroxybutanedioic acid and propane-1,2-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid typically involves the oxidation of maleic acid or fumaric acid using oxidizing agents such as potassium permanganate. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
For propane-1,2-diamine, the synthesis can be achieved through the hydrogenation of 1,2-dicyanopropane. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Industrial Production Methods
Industrially, 2,3-dihydroxybutanedioic acid is produced through the fermentation of glucose by certain strains of fungi, such as Aspergillus niger. This method is preferred due to its cost-effectiveness and high yield.
Propane-1,2-diamine is produced on an industrial scale by the catalytic hydrogenation of 1,2-dicyanopropane, similar to the laboratory synthesis but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Esterification: It reacts with alcohols to form esters.
Propane-1,2-diamine undergoes reactions such as:
Substitution: It can react with alkyl halides to form substituted amines.
Condensation: It can react with carbonyl compounds to form imines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Alcohols: Methanol or ethanol for esterification reactions.
Alkyl halides: Methyl iodide for substitution reactions.
Carbonyl compounds: Formaldehyde for condensation reactions.
Major Products
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of 2,3-dihydroxybutanedioic acid: Dihydroxybutanedioic acid.
Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.
Substitution of propane-1,2-diamine: Substituted amines.
Condensation of propane-1,2-diamine: Imines.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid is widely used in:
Chemistry: As a chiral resolving agent in stereochemistry.
Biology: As a chelating agent in biochemical assays.
Medicine: In the formulation of effervescent tablets and as an antioxidant.
Industry: In the production of tartaric acid derivatives used in food and beverages.
Propane-1,2-diamine is used in:
Chemistry: As a building block in organic synthesis.
Biology: In the synthesis of biologically active compounds.
Medicine: As an intermediate in the production of pharmaceuticals.
Industry: In the manufacture of polymers and resins.
Mechanism of Action
2,3-Dihydroxybutanedioic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various biochemical assays and industrial processes.
Propane-1,2-diamine acts as a nucleophile in chemical reactions, attacking electrophilic centers and forming new chemical bonds. This reactivity is harnessed in organic synthesis to create a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioic acid: Similar compounds include malic acid and citric acid, which also possess multiple hydroxyl and carboxyl groups.
Propane-1,2-diamine: Similar compounds include ethylenediamine and 1,3-diaminopropane, which also contain multiple amine groups.
Uniqueness
2,3-Dihydroxybutanedioic acid is unique due to its chiral nature, making it valuable in stereochemistry for resolving racemic mixtures. Propane-1,2-diamine is unique due to its specific reactivity as a nucleophile, allowing for the synthesis of a diverse array of compounds.
Properties
Molecular Formula |
C7H16N2O6 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;propane-1,2-diamine |
InChI |
InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3 |
InChI Key |
GMEKUQIZTKWBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


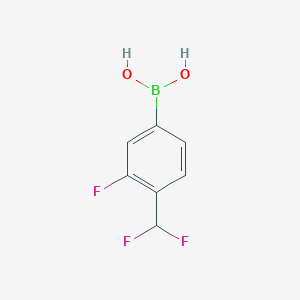
![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)

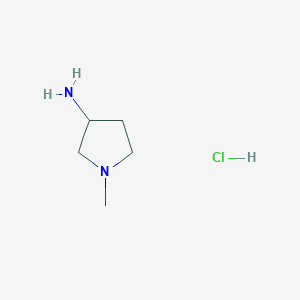
![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
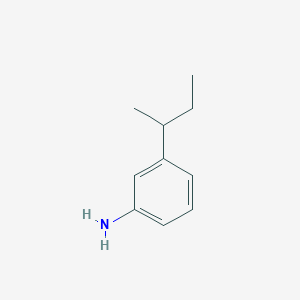



![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)
